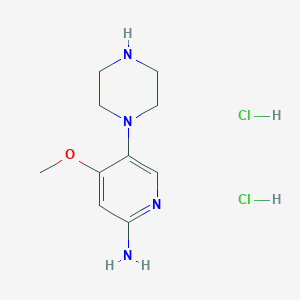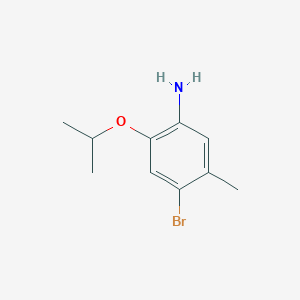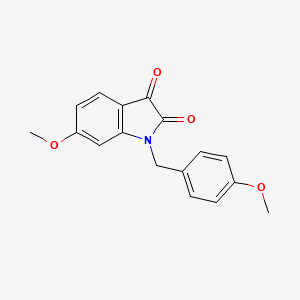
6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione is a synthetic organic compound that belongs to the indoline-2,3-dione family. This compound is characterized by the presence of methoxy groups at the 6th position of the indoline ring and the 4th position of the benzyl group. It has a molecular formula of C17H15NO4 and a molecular weight of 297.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione typically involves the reaction of 6-methoxyindoline-2,3-dione with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline.
Substitution: Electrophilic substitution reactions can occur at the benzyl or indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline-2,3-dione derivatives.
科学的研究の応用
6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
作用機序
6-メトキシ-1-(4-メトキシベンジル)インドリン-2,3-ジオンの作用機序は完全には解明されていません。 代謝経路に関与する特定の酵素を阻害すると考えられています。
酵素阻害: この化合物は、代謝経路に関与する特定の酵素を阻害する可能性があります。
受容体結合: 特定の受容体に結合し、その活性を調節する可能性があります。
DNA相互作用: DNAにインターカレーションする可能性があり、遺伝子発現に影響を与えます
類似化合物との比較
類似化合物
5-クロロ-1-(4-メトキシベンジル)インドリン-2,3-ジオン: 5位に塩素原子を持つ類似構造。
6-メトキシ-1-(4-クロロベンジル)インドリン-2,3-ジオン: ベンジル基に塩素原子を持つ類似構造.
独自性
6-メトキシ-1-(4-メトキシベンジル)インドリン-2,3-ジオンは、インドリンとベンジル部分の両方にメトキシ基が存在することから、独特の化学的および生物学的特性に寄与する可能性があります .
特性
分子式 |
C17H15NO4 |
|---|---|
分子量 |
297.30 g/mol |
IUPAC名 |
6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C17H15NO4/c1-21-12-5-3-11(4-6-12)10-18-15-9-13(22-2)7-8-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |
InChIキー |
HSURVKBXNIOVTC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


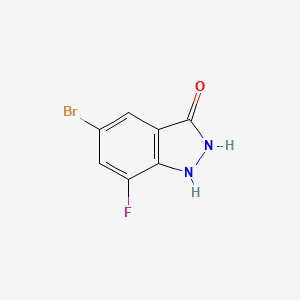
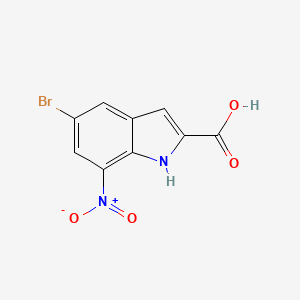

![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)

![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)
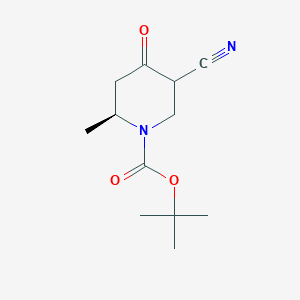
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)
![Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B11757482.png)
